BenchChemオンラインストアへようこそ!

(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol

Renin inhibitor Stereochemistry-activity relationship trans-3,4-Disubstituted pyrrolidine

(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol (CAS 960289-61-6, also registered as CAS 1448307-81-0 for the free base) is a chiral, non-racemic trans-3,4-disubstituted pyrrolidine bearing a tertiary dimethylamino group at C4 and a secondary hydroxyl at C3. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g·mol⁻¹, this amino alcohol scaffold constitutes a conformationally constrained building block employed in the synthesis of renin inhibitors and PRC2/EED protein–protein interaction inhibitors.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 960289-61-6
Cat. No. B1520607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-4-(dimethylamino)pyrrolidin-3-ol
CAS960289-61-6
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN(C)C1CNCC1O
InChIInChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m0/s1
InChIKeyCLMZWVXBYNBYDL-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol (CAS 960289-61-6): A Defined Chiral trans-3,4-Disubstituted Pyrrolidine Building Block for Stereochemically Demanding Synthesis


(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol (CAS 960289-61-6, also registered as CAS 1448307-81-0 for the free base) is a chiral, non-racemic trans-3,4-disubstituted pyrrolidine bearing a tertiary dimethylamino group at C4 and a secondary hydroxyl at C3 . With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g·mol⁻¹, this amino alcohol scaffold constitutes a conformationally constrained building block employed in the synthesis of renin inhibitors [1] and PRC2/EED protein–protein interaction inhibitors [2]. Its procurement as a single, defined (3S,4S)-enantiomer distinguishes it from racemic or mis-matched stereoisomer preparations that may fail to reproduce published structure–activity relationships.

Why (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol Cannot Be Swapped with Generic Pyrrolidine Analogs: A Stereochemistry- and Functionality-Driven Rationale


Simple pyrrolidine building blocks—3-(dimethylamino)pyrrolidine (CAS 69478-75-7), 3-pyrrolidinol, or racemic trans-4-(dimethylamino)-3-pyrrolidinol—lack the precise confluence of (3S,4S) absolute stereochemistry and dual H-bond donor/acceptor functionality present in the title compound. In the renin inhibitor series, the (3S,4S) enantiomer of a trans-3,4-disubstituted pyrrolidine exhibited an IC₅₀ of 170 nM, 15-fold more potent than the (3R,4R) distomer [1]. In PRC2/EED inhibitor campaigns, the dimethylamino pyrrolidine core directly engages the EED aromatic cage; loss of the hydroxyl or inversion of stereochemistry at C3 abrogates this interaction [2]. Substituting with 3-(dimethylamino)pyrrolidine eliminates the C3 hydroxyl and therefore the hydrogen-bonding vector essential for target engagement in multiple disclosed chemotypes. Using racemic material introduces an enantiomeric impurity that, at best, reduces effective potency by half and, at worst, generates confounding off-target pharmacology.

Quantitative Differentiation Evidence for (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol Relative to Closest Analogs


Enantiomer-Specific Potency: (3S,4S) Configuration Delivers 15-Fold Greater Renin Inhibitory Activity over (3R,4R)

In a direct head-to-head comparison within the trans-3,4-disubstituted pyrrolidine renin inhibitor series, the (3S,4S) enantiomer 12a exhibited an IC₅₀ of 170 nM against recombinant human renin, whereas the (3R,4R) distomer 12b showed an IC₅₀ of approximately 2,550 nM, constituting a 15-fold potency advantage for the (3S,4S) configuration [1]. The (3S,4S) stereochemistry at the pyrrolidine C3 and C4 positions is a prerequisite for adopting the extended binding conformation spanning the nonprime and S1′ pockets of renin, as validated by X-ray crystallography of (3S,4S)-6a bound to rh-renin [1]. This stereochemical requirement is class-level evidence applicable to the (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol scaffold.

Renin inhibitor Stereochemistry-activity relationship trans-3,4-Disubstituted pyrrolidine

Dual H-Bond Functionality: Hydroxyl + Tertiary Amine Distinguishes This Compound from Mono-Functional 3-(Dimethylamino)pyrrolidine

(3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol presents two hydrogen-bonding functional groups—a tertiary amine (H-bond acceptor; calculated pKa of conjugate acid ~14.5 ) and a secondary hydroxyl (H-bond donor/acceptor)—on a rigid trans-configured pyrrolidine scaffold. By contrast, 3-(dimethylamino)pyrrolidine (CAS 69478-75-7) bears only the tertiary amine and lacks the hydroxyl, reducing its hydrogen-bonding capacity from 3 acceptor + 2 donor sites to 2 acceptor sites only [1]. The hydroxyl group in the (3S,4S) compound enables derivatization via esterification, carbamate formation, or etherification—a synthetic entry point absent in 3-(dimethylamino)pyrrolidine.

Hydrogen-bond donor Amino alcohol Fragment-based drug design

Validated Pharmacophore Core in PRC2/EED Inhibitors: Dimethylamino Pyrrolidine Engages the EED Aromatic Cage

The dimethylamino pyrrolidine motif—specifically the trans-4-(dimethylamino)-3-pyrrolidinol scaffold—serves as the core recognition element in a series of nanomolar EED/H3K27me3 protein–protein interaction inhibitors. X-ray co-crystal structures (PDB 5U8F) confirm that the protonated dimethylamino group forms a cation–π interaction within the EED aromatic cage, while the pyrrolidine ring positions substituents for productive S1′ pocket engagement [1]. Lead compound 2 from this series achieved nanomolar biochemical potency and demonstrated on-target tumor growth inhibition in a mouse xenograft model [1]. In contrast, analogs lacking the trans-4-dimethylamino substitution or bearing alternative amines (e.g., primary or secondary amines at C4) showed substantially reduced binding, as shown by the SAR table in Curtin et al. where modification of the dimethylamino group led to >100-fold loss in binding affinity [1].

PRC2 EED inhibitor Protein-protein interaction Epigenetics

Enantiopurity Specification: 97%–98% ee Free Base versus 95% Typical Racemic Preparations

The (3S,4S) free base (CAS 1448307-81-0) is commercially available with a minimum purity specification of 97% (AKSci) to 98% (MolCore, Leyan), corresponding to a maximum of 1.5%–3% total impurities including the undesired (3R,4R)-enantiomer . In contrast, products listed under CAS 960289-61-6 are frequently described as 'rac-(3R,4R)' or 'trans-4-(dimethylamino)-3-pyrrolidinol' with purity specified at 95% and no enantiomeric excess guarantee . For stereochemically sensitive applications—such as asymmetric catalysis, chiral resolution, or enantiomer-specific biological assays—this 2–3% purity gap and the absence of enantiomeric excess certification for the racemic product represent a critical procurement decision point.

Chiral purity Enantiomeric excess Procurement specification

Optimal Research and Industrial Deployment Scenarios for (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol


Synthesis of Stereochemically Defined Renin Inhibitors Requiring (3S,4S) trans-Pyrrolidine Cores

Based on the 15-fold enantiomer-specific potency advantage documented by Lorthiois et al. (2013), (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol serves as the direct precursor or chiral intermediate for constructing trans-3,4-disubstituted pyrrolidine renin inhibitors [1]. The hydroxyl at C3 provides a synthetic handle for introducing prime-site moieties via O-linked ether or carbamate linkers, while the dimethylamino group can be elaborated for P3–P1 pharmacophore attachment. Researchers developing antihypertensive agents should exclusively procure the (3S,4S) enantiomer, as the (3R,4R) distomer yields ≥15-fold weaker renin inhibition.

Fragment-Based or Structure-Guided Design of PRC2/EED Protein–Protein Interaction Inhibitors

The dimethylamino pyrrolidine scaffold is the validated core recognition motif for disrupting the EED/H3K27me3 interaction, as demonstrated by nanomolar PoC inhibitors and X-ray co-crystal structures (PDB 5U8F) [2]. (3S,4S)-4-(Dimethylamino)pyrrolidin-3-ol provides both the requisite dimethylamino group for cation–π interaction with the EED aromatic cage and the C3 hydroxyl for vectoring substituents into the S1′ pocket. Fragment-growing or structure-based optimization campaigns targeting PRC2-driven cancers should use this defined stereoisomer as the starting point.

Asymmetric Synthesis and Chiral Ligand Design Exploiting the Rigid Amino Alcohol Scaffold

The trans-disposition of the dimethylamino and hydroxyl groups on the pyrrolidine ring creates a rigid, bidentate coordination geometry suitable for metal chelation in asymmetric catalysis. Unlike mono-functional 3-(dimethylamino)pyrrolidine (2 H-bond acceptors only), the title compound offers three acceptor sites and two donor sites, enabling diverse coordination modes [3]. The defined (3S,4S) absolute stereochemistry ensures reproducible enantioselectivity outcomes in catalytic reactions. Procurement of the 97%+ enantiopure free base (CAS 1448307-81-0) is recommended for catalyst development.

Quality-Control Benchmarking for Chiral Building Block Supply Chains

The coexistence of two CAS registries (960289-61-6 often denoting racemic/undefined material and 1448307-81-0 designating the single (3S,4S) enantiomer) creates procurement risk . Analytical and process development groups should use the title compound as a reference standard for chiral HPLC or SFC method development to verify enantiomeric purity of incoming building block lots. The 97–98% purity specification of the defined enantiomer provides a benchmark against which racemic or lower-purity alternatives can be evaluated.

Quote Request

Request a Quote for (3S,4S)-4-(dimethylamino)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.